molecular formula C19H26N6O B560653 Ca2+ channel agonist 1

Ca2+ channel agonist 1

Cat. No.: B560653
M. Wt: 354.4 g/mol
InChI Key: LKXPLOHGQSEPEM-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ca2+ channel agonist 1 is a compound that acts as an agonist for calcium channels, specifically targeting N-type calcium channels. It is also known to inhibit cyclin-dependent kinase 2, making it a compound of interest in various scientific and medical research fields .

Chemical Reactions Analysis

Ca2+ channel agonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ca2+ channel agonist 1 acts primarily as an agonist for N-type calcium channels and an inhibitor of cyclin-dependent kinase 2 (CDK2). The effective concentrations (EC50) for these activities are reported to be approximately 14.23 µM for N-type calcium channels and 3.34 µM for CDK2 inhibition . This dual action positions the compound as a potential candidate for therapeutic applications in conditions related to calcium signaling and cell cycle regulation.

Neurological Disorders

Given its action on calcium channels, this compound has been investigated for its potential in treating neurological disorders. Studies indicate that modulation of calcium influx can influence neuronal health and function. For instance, research has shown that L-type calcium channel activation can have both protective and detrimental effects on neuronal mitochondria, suggesting a nuanced role for calcium channel modulators in neuroprotection .

Cancer Treatment

The ability of this compound to inhibit CDK2 suggests its potential utility in cancer therapy. CDK2 is a critical regulator of the cell cycle, and its inhibition can slow down the proliferation of cancer cells. This dual functionality—activating calcium channels while inhibiting a key cell cycle regulator—offers a promising avenue for developing novel cancer treatments.

Cardiovascular Applications

Calcium channels are integral to cardiac function. By modulating these channels, this compound could influence heart contractility and rhythm. Research into L-type calcium channels has demonstrated their role in cardiac conditions; thus, agents that can selectively activate or inhibit these channels may provide therapeutic benefits in managing heart diseases .

Study on Neuronal Function

A study explored the effects of Ca2+ channel modulation on mitochondrial function in hippocampal neurons. Results indicated that moderate stimulation of L-type calcium channels improved ATP synthase activity through enhanced intracellular calcium release, while excessive stimulation led to detrimental effects . This highlights the importance of precise modulation of calcium signaling pathways.

Cardiac Research Insights

Research investigating the binding characteristics of various calcium channel agonists revealed that compounds similar to this compound exhibit varying affinities for cardiac membranes. Such studies are crucial for understanding how these compounds can be optimized for therapeutic use in cardiovascular settings .

Anticancer Mechanisms

Recent reviews have examined the structural activity relationships of various anticancer compounds, including those targeting CDK pathways. The unique profile of this compound as both an agonist and inhibitor places it within a promising category for further investigation into combination therapies aimed at enhancing efficacy while minimizing toxicity .

Mechanism of Action

Ca2+ channel agonist 1 exerts its effects by binding to N-type calcium channels, leading to the activation of these channels and an increase in calcium ion influx. This activation triggers various downstream signaling pathways, including those involved in neurotransmitter release and muscle contraction. Additionally, its inhibition of cyclin-dependent kinase 2 affects cell cycle regulation and proliferation .

Comparison with Similar Compounds

Ca2+ channel agonist 1 is unique in its dual role as both a calcium channel agonist and a cyclin-dependent kinase 2 inhibitor. Similar compounds include:

These compounds differ from this compound in their primary function as antagonists rather than agonists, highlighting the uniqueness of this compound in activating calcium channels while also inhibiting cyclin-dependent kinase 2.

Biological Activity

Ca2+ channel agonist 1, also known as Compound 13d, has emerged as a significant compound in the study of calcium signaling and its implications in various biological processes. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms, effects on calcium channels, and potential therapeutic applications.

Overview of this compound

This compound is primarily recognized for its action on N-type calcium channels. It exhibits dual functionality as an agonist of these channels while also acting as an inhibitor of cyclin-dependent kinase 2 (Cdk2). The compound has an effective concentration (EC50) of approximately 14.23 μM for N-type channels and 3.34 μM for Cdk2 inhibition .

The biological activity of this compound is largely mediated through its interaction with voltage-gated calcium channels, particularly the N-type (CaV2.2) and P/Q-type channels. These channels are crucial for neurotransmitter release and muscle contraction. The agonist enhances calcium influx, which is vital for various cellular functions including synaptic transmission and muscle contraction.

Key Mechanistic Insights:

  • Calcium Influx : this compound promotes increased calcium influx through N-type channels, which can enhance neurotransmitter release at synapses.
  • Cdk2 Inhibition : By inhibiting Cdk2, the compound may influence cell cycle progression and has potential implications in cancer therapy .

Biological Effects

The effects of this compound extend beyond mere calcium influx; they include modulation of various signaling pathways that are critical for neuronal health and function.

Case Studies and Research Findings

  • Neuroprotective Effects : In studies involving models of neuromuscular disorders, this compound has been shown to strengthen weakened neuromuscular synapses, suggesting a potential therapeutic role in conditions like Lambert-Eaton myasthenic syndrome .
  • Cardiovascular Implications : Research indicates that L-type Ca2+ channels are significantly influenced by β-adrenergic stimulation, which enhances the activity of Ca2+ channel agonists like Compound 13d. This interaction may have implications for cardiac function and treatment strategies for heart diseases .
  • Neurite Outgrowth : The compound's influence on neuritogenesis has been documented, where it modulates signaling pathways involving key proteins such as calmodulin (CaM) and cAMP-response element-binding protein (CREB), essential for neuronal growth and differentiation .

Data Tables

The following table summarizes the key characteristics and effects of this compound:

Parameter Value/Description
Compound Name This compound (Compound 13d)
Target Channels N-type (CaV2.2), P/Q-type
EC50 (N-type) 14.23 μM
EC50 (Cdk2) 3.34 μM
Primary Effects Enhances calcium influx, inhibits Cdk2
Therapeutic Potential Neuromuscular disorders, cancer therapy

Properties

IUPAC Name

(2R)-2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-3-10-25-13-21-16-17(20-11-14-8-6-5-7-9-14)23-19(24-18(16)25)22-15(4-2)12-26/h5-9,13,15,26H,3-4,10-12H2,1-2H3,(H2,20,22,23,24)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXPLOHGQSEPEM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.